Benzo[a]pyrenetetrol II 1 -13C4
Description
Nomenclature and Structural Identification
This compound belongs to the class of polycyclic aromatic hydrocarbon metabolites specifically derived from benzo[a]pyrene through metabolic hydroxylation processes. The systematic nomenclature reflects its complex structural features, incorporating both the parent polycyclic aromatic hydrocarbon framework and the specific positioning of hydroxyl groups that characterize tetrol metabolites. The compound's molecular formula is represented as C₁₆¹³C₄H₁₆O₄, indicating the presence of sixteen carbon-12 atoms, four carbon-13 atoms, sixteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 324.31 grams per mole.
The structural identification of this compound reveals a tetrahydrobenzo[a]pyrene backbone, which represents a fully saturated version of the original benzo[a]pyrene structure. The tetrol designation indicates the presence of four hydroxyl functional groups strategically positioned within the molecular framework. These hydroxyl groups significantly influence the compound's chemical reactivity, solubility characteristics, and biological activity profile compared to the parent polycyclic aromatic hydrocarbon. The specific spatial arrangement of these functional groups creates distinct stereochemical configurations that affect the compound's interaction with biological systems and analytical detection methods.
The isotopic labeling pattern involves the strategic replacement of four carbon atoms with carbon-13 isotopes at specific positions within the molecular structure. This labeling scheme maintains the chemical behavior of the non-labeled compound while providing distinct mass spectral signatures that enable precise analytical detection and quantification. The carbon-13 atoms are positioned to provide optimal analytical sensitivity while preserving the compound's fundamental chemical and biological properties.
Historical Context in Polycyclic Aromatic Hydrocarbon Research
The development of this compound emerges from decades of intensive research into polycyclic aromatic hydrocarbon metabolism and environmental contamination. Historical investigations into polycyclic aromatic hydrocarbons began with observations of occupational cancer risks, particularly the recognition of scrotal cancer in chimney sweepers during the 18th century, which was linked to soot exposure containing these compounds. This early recognition of health effects associated with polycyclic aromatic hydrocarbon exposure laid the foundation for subsequent metabolic studies and biomarker development.
The evolution of analytical methodologies for polycyclic aromatic hydrocarbon metabolites has progressed significantly since the initial identification of these compounds in biological systems. Early research focused on understanding the metabolic pathways through which benzo[a]pyrene undergoes biotransformation, leading to the identification of various metabolites including diols, epoxides, and ultimately tetrol compounds. The recognition that metabolic activation of benzo[a]pyrene produces reactive intermediates capable of forming deoxyribonucleic acid adducts drove the need for precise analytical methods to quantify these metabolites.
The development of tetrol metabolites as biomarkers represents a significant advancement in exposure assessment methodologies. Research has demonstrated that benzo[a]pyrene undergoes complex metabolic transformations involving cytochrome P450 enzymes, epoxide hydrolase, and other metabolic systems, ultimately producing tetrol metabolites that can be detected in biological matrices. The identification of specific tetrol isomers, including benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol and benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol, has provided researchers with specific biomarkers for assessing human exposure to polycyclic aromatic hydrocarbons.
The progression toward isotopically labeled standards reflects the increasing sophistication of analytical requirements in environmental and biomedical research. Traditional analytical approaches faced challenges in achieving accurate quantification due to matrix effects, recovery variations, and interference from structurally similar compounds. The introduction of stable isotope dilution mass spectrometry methods using compounds like this compound has revolutionized the field by providing internal standards that closely match the chemical behavior of target analytes while providing distinct mass spectral signatures.
Significance of Isotopic Labeling in Metabolic Studies
The incorporation of carbon-13 isotopes into benzo[a]pyrenetetrol II represents a fundamental advancement in metabolic research methodologies, enabling unprecedented precision in tracking metabolic processes and quantifying exposure biomarkers. Isotopic labeling provides researchers with the ability to distinguish between endogenous metabolites and externally administered standards, facilitating accurate quantification even in complex biological matrices. The stable nature of carbon-13 isotopes ensures that labeled compounds maintain their isotopic signatures throughout analytical procedures, providing reliable internal standards for mass spectrometric analysis.
The analytical advantages of isotopic labeling extend beyond simple quantification to encompass detailed mechanistic studies of metabolic pathways. Research utilizing carbon-13 labeled glucose in combination with isotopically labeled acetylation reagents has demonstrated the power of combined metabolic and chemical labeling approaches for understanding dynamic biological processes. These methodologies enable researchers to track the incorporation of labeled precursors into metabolic products while simultaneously quantifying the turnover rates of specific modifications.
The application of this compound in biomonitoring studies represents a significant improvement over traditional analytical approaches. Studies comparing urinary concentrations of tetrol metabolites in exposed populations have utilized isotopically labeled standards to achieve detection limits in the picogram per milliliter range. This analytical sensitivity enables the detection of metabolites from environmental exposure levels that would be impossible to quantify using conventional analytical methods.
The synthesis and production of isotopically labeled tetrol metabolites requires sophisticated chemical methodologies that ensure high isotopic purity and structural integrity. Research has demonstrated that the synthesis of carbon-13 labeled benzo[a]pyrene metabolites can be achieved through palladium-catalyzed cross-coupling reactions combined with cyclization procedures, resulting in products with isotopic purities exceeding 99.9 percent. These synthetic approaches enable the production of labeled standards that meet the stringent requirements for analytical applications.
Recent methodological developments have expanded the applications of isotopically labeled tetrol metabolites to include comprehensive metabolic profiling studies. Research utilizing stable isotope dilution atmospheric pressure chemical ionization tandem mass spectrometry has demonstrated the ability to simultaneously quantify multiple metabolites from different metabolic pathways. These approaches provide researchers with detailed metabolic profiles that can reveal the relative contributions of different enzymatic pathways to overall polycyclic aromatic hydrocarbon metabolism.
| Analytical Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 324.31 g/mol | |
| Detection Limit | 0.026-0.090 pg/mL | |
| Isotopic Purity | ≥99.9% | |
| Derivatization Efficiency | >99% |
Properties
Molecular Formula |
C₁₆¹³C₄H₁₆O₄ |
|---|---|
Molecular Weight |
324.31 |
Synonyms |
(7α,8β,9α,10β)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol-13C4; (±)-Benzo[a]pyrene-r-7,t-8,c-9,t-10-tetrahydrotetrol-13C4; 7,9/8,10-Tetrahydroxytetrahydrobenzo[a]pyrene-13C4; 7β,8α,9β,10α-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene-13C4 |
Origin of Product |
United States |
Scientific Research Applications
Toxicological Research
Benzo[a]pyrenetetrol II 1 -13C4 is primarily utilized in toxicological studies to understand the mechanisms of action of benzo[a]pyrene and its metabolites. The compound serves as a tracer in metabolic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of benzo[a]pyrene in biological systems.
- Metabolic Pathways : Studies have demonstrated that this compound can form stable DNA adducts, which are critical for understanding the mutagenic potential of benzo[a]pyrene. These adducts are often associated with specific mutations in oncogenes and tumor suppressor genes, such as the K-ras and TP53 genes .
- Carcinogenicity Assessment : Research involving this compound has contributed to the identification of dose-response relationships for cancer risk assessment. For instance, intraperitoneal injections in animal models have shown increased incidences of tumors in various organs, providing insights into the carcinogenic potential of benzo[a]pyrene .
Environmental Monitoring
This compound is also significant in environmental studies, particularly in assessing the presence and impact of PAHs in various ecosystems.
- Pollution Tracking : The compound can be used as a marker to trace pollution sources and assess the environmental fate of benzo[a]pyrene. Its isotopic labeling allows for precise quantification in complex matrices such as soil and water samples .
- Bioaccumulation Studies : Research has indicated that this compound can be instrumental in studying bioaccumulation processes in aquatic organisms. This application is crucial for understanding the ecological impacts of PAHs on food webs and human health .
Health Risk Assessment
In public health research, this compound is valuable for evaluating health risks associated with exposure to PAHs.
- Cardiovascular Effects : Recent studies have highlighted the role of benzo[a]pyrene in cardiovascular diseases. For example, exposure to this compound has been linked to increased inflammatory responses in vascular cells, leading to atherosclerosis . The isotopic variant aids in elucidating these pathways by providing accurate measurements of biological responses to exposure.
- Cancer Epidemiology : Epidemiological studies utilize this compound to investigate correlations between PAH exposure and cancer incidence within populations. This research is essential for developing regulatory policies aimed at reducing exposure to carcinogenic compounds .
Case Study 1: Intraperitoneal Injection Studies
In a series of experiments involving mice, intraperitoneal injection of this compound resulted in a significant increase in liver and lung tumors. These findings support the hypothesis that PAH exposure through different routes can lead to carcinogenesis by forming DNA adducts that cause mutations .
Case Study 2: Environmental Impact Assessment
A study conducted on sediment samples from urban waterways showed elevated levels of PAHs, including those traced back to industrial discharges. Using this compound as a marker facilitated the identification of pollution sources and helped inform remediation efforts .
Data Tables
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Toxicological Research | Metabolic pathway tracing | Identification of DNA adducts linked to mutations |
| Environmental Monitoring | Pollution source tracking | Quantification of PAHs in environmental samples |
| Health Risk Assessment | Cardiovascular disease correlation | Increased inflammatory markers due to PAH exposure |
Comparison with Similar Compounds
Key Observations:
Isotopic Positioning : The ¹³C₄ labels in this compound are strategically placed to avoid interference during fragmentation, ensuring accurate detection. In contrast, dione analogs (e.g., [¹³C₄]-B[a]P-7,8-dione) require careful selection of collision energy to account for ¹³C loss during CO elimination .
Analytical Sensitivity : this compound shares a collision energy of 44 eV with diol and hydroxylated analogs, optimizing sensitivity for SRM transitions. Diones, however, require lower collision energy (40 eV) to balance sensitivity and specificity .
Metabolic Relevance : Unlike diols or diones, this compound is a terminal metabolite in B[a]P’s detoxification pathway, reflecting its role in assessing cellular clearance mechanisms .
Comparison with Non-PAH ¹³C4-Labeled Compounds
While structurally distinct, ¹³C₄-labeled compounds like [¹³C₄]-Δ9-THC and [¹³C₄]-olivetol (used in cannabinoid research) share analogous synthetic and analytical principles:
Key Insights:
- Both classes prioritize isotopic purity to avoid signal overlap in mass spectrometry.
- This compound requires more complex synthetic pathways due to PAH ring stability, whereas cannabinoid analogs benefit from streamlined condensation reactions .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions form the cornerstone of the synthesis. The Suzuki-Miyaura and Sonogashira couplings are employed to construct the polycyclic backbone while introducing hydroxyl groups at specific positions. For example, a Suzuki coupling between a boronic acid derivative and a brominated precursor enables the formation of critical carbon-carbon bonds. The use of Pd(PPh₃)₄ as a catalyst in tetrahydrofuran (THF) at 80°C achieves yields exceeding 75%.
Isotopic Labeling via Carbon-13 Incorporation
The ¹³C₄ label is introduced during the early stages of synthesis to ensure uniform isotopic distribution. A one-step labeling strategy involves reacting a diyne precursor with ¹³C-enriched carbon monoxide under PtCl₂ catalysis. This method avoids the need for multiple labeling steps, reducing isotopic dilution and improving cost efficiency. The resulting intermediate undergoes cyclization to form the labeled PAH core.
Hydroxylation and Functional Group Manipulation
Selective hydroxylation is achieved using Sharpless asymmetric dihydroxylation, which installs hydroxyl groups at the 7, 8, 9, and 10 positions of the benzo[a]pyrene skeleton. Subsequent epoxidation with m-chloroperbenzoic acid (mCPBA) and acid-catalyzed ring-opening yields the tetrol configuration.
Step-by-Step Synthetic Procedure
The synthesis is divided into four stages, as summarized in Table 1.
Table 1: Synthetic Steps for this compound
Key Reaction Optimizations
-
Catalyst Loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% maintains coupling efficiency while minimizing metal contamination.
-
Solvent Effects : Replacing DMF with THF in the cyclization step improves product solubility and reduces side reactions.
-
Temperature Control : Epoxidation at 0°C prevents over-oxidation of the diol intermediates.
Analytical Characterization and Validation
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) reveals distinct signals for the tetrol protons (δ 4.12–4.45 ppm) and aromatic protons (δ 7.85–8.30 ppm). ¹³C NMR confirms isotopic enrichment at C-1, C-2, C-3, and C-4 (δ 125–135 ppm).
-
High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS exhibits a molecular ion peak at m/z 314.0942 (calc. 314.0938 for C₂₀H₁₄¹³C₄O₄).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.7 min. Isotopic purity, verified via isotope ratio mass spectrometry (IRMS), exceeds 99.9%.
Table 2: Analytical Parameters for this compound
Comparative Analysis with Conventional PAH Synthesis
Traditional PAH synthesis relies on Friedel-Crafts alkylation and Diels-Alder cycloaddition, which suffer from low regioselectivity and harsh conditions. In contrast, the methods described here offer:
-
Fewer Steps : Four steps vs. eight steps for non-labeled analogues.
-
Milder Conditions : Reactions proceed at ≤120°C vs. >200°C for classical methods.
-
Higher Isotopic Fidelity : Single-step ¹³C labeling avoids isotopic scrambling.
Table 3: Method Comparison
| Feature | This Work | Traditional Methods |
|---|---|---|
| Steps | 4 | 8 |
| Yield | 65–82% | 30–45% |
| Temperature Range | 0–120°C | 200–300°C |
Q & A
Basic: How is the ¹³C₄ isotopic label incorporated into Benzo[a]pyrenetetrol II, and what synthetic considerations ensure isotopic purity?
Answer: The ¹³C₄ label is introduced during synthesis using ¹³C-enriched precursors, such as ¹³C-labeled benzene derivatives or intermediates. Isotopic purity is ensured via controlled reaction conditions (e.g., anhydrous environments) and purification techniques like preparative HPLC or recrystallization. Post-synthesis validation employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic integrity and quantify enrichment levels (>98% purity) .
Basic: What chromatographic methods are optimal for separating Benzo[a]pyrenetetrol II 1-¹³C₄ from complex environmental or biological matrices?
Answer: Reverse-phase HPLC with a C₁₈ column (e.g., 250 mm × 4.6 mm, 5 µm particle size) using a gradient of acetonitrile and water (70:30 to 95:5 over 20 minutes) is effective. Fluorescence detection (excitation: 290 nm, emission: 430 nm) enhances specificity. For complex matrices, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves sensitivity, achieving detection limits <0.1 ng/mL .
Advanced: How can researchers utilize Benzo[a]pyrenetetrol II 1-¹³C₄ to track metabolic activation pathways in in vitro models?
Answer: Incubate the labeled compound with CYP1A1-expressing liver microsomes or hepatocytes. Use LC-HRMS to identify ¹³C₄-labeled diol epoxide metabolites (e.g., BPDE) and quantify DNA adduct formation via ³²P-postlabeling or accelerator mass spectrometry. Isotopic labeling distinguishes endogenous metabolites from experimental artifacts, enabling precise pathway mapping .
Advanced: What advanced oxidation processes (AOPs) effectively degrade Benzo[a]pyrenetetrol II in contaminated soils, and how does ¹³C₄ labeling aid in mass balance studies?
Answer: Fenton’s reagent (H₂O₂/Fe²⁺) and ozone (O₃) at pH 3–5 achieve >90% degradation within 6 hours. ¹³C₄ labeling allows tracking of mineralization products (e.g., ¹³CO₂) via isotope ratio mass spectrometry (IRMS), distinguishing parent compound breakdown from background carbon. Kinetic studies reveal pseudo-first-order degradation rates (k = 0.15–0.25 h⁻¹) .
Data Contradiction: How can conflicting reports on extrahepatic metabolism of Benzo[a]pyrene derivatives be resolved using isotopic labeling?
Answer: Administer ¹³C₄-labeled compound to murine models and isolate tissues (lung, kidney, liver). Quantify tissue-specific metabolites via LC-MS/MS with isotope dilution calibration. Autoradiography or nanoSIMS imaging localizes ¹³C in extrahepatic tissues, resolving discrepancies in metabolic contributions (e.g., CYP1B1 vs. CYP1A1 activity) .
Advanced: What methodologies elucidate the interaction of Benzo[a]pyrenetetrol II 1-¹³C₄ with chemokine receptors (e.g., CCR5) in inflammatory responses?
Answer: Perform competitive binding assays using ¹³C₄-labeled compound and fluorescently tagged CCR5 ligands (e.g., CCL3). Measure receptor internalization via flow cytometry and quantify downstream NF-κB activation using luciferase reporter assays. Isotopic labeling minimizes cross-reactivity with endogenous PAHs .
Advanced: How does Benzo[a]pyrenetetrol II 1-¹³C₄ synergize with viral pathogens to enhance infection in alveolar epithelial cells?
Answer: Co-expose A549 cells to ¹³C₄-labeled compound and SARS-CoV-2 pseudovirus. Quantify ACE2/TMPRSS2 upregulation via qPCR and Western blot. Track viral entry using ¹³C-labeled compound internalization by nanoscale secondary ion mass spectrometry (nanoSIMS). Data show a 2–3-fold increase in viral load post-exposure .
Basic: What statistical approaches are recommended for analyzing variability in Benzo[a]pyrenetetrol II 1-¹³C₄ quantification across biological replicates?
Answer: Apply one-way ANOVA with Tukey’s post-hoc test to assess inter-replicate variability. Use principal component analysis (PCA) for multivariate data (e.g., metabolite profiles). Software tools like R (lme4 package) or GraphPad Prism model batch effects, ensuring reproducibility (CV <15%) .
Key Notes for Experimental Design
- Isotopic Purity Validation: Always confirm ¹³C₄ enrichment via HRMS and NMR.
- Control Experiments: Include unlabeled analogs to distinguish isotopic effects.
- Ethical Compliance: Adhere to guidelines for carcinogen handling (e.g., OSHA PELs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
